N-allyl-N-(2-hydroxyethyl)benzamide
Description
Contextualization within Benzamide (B126) Derivatives
Benzamides are a class of compounds derived from benzoic acid and an amine. This structural motif is a cornerstone in medicinal chemistry, with numerous benzamide derivatives having been investigated and developed for a wide range of biological activities. unimi.itsigmaaldrich.com The versatility of the benzamide scaffold allows for the introduction of various substituents, which can significantly modulate the compound's physicochemical properties and biological profile. unimi.it Research into N-substituted benzamides, where different functional groups are attached to the nitrogen atom, is a particularly active field. beilstein-journals.org These modifications can influence factors such as a compound's ability to bind to biological targets and its metabolic stability. uea.ac.uk
Structural Features and Significance of Allyl and Hydroxyethyl (B10761427) Moieties
The two key functional groups in N-allyl-N-(2-hydroxyethyl)benzamide are the allyl and hydroxyethyl moieties, both of which are known to impart specific properties to molecules.
The allyl group , an unsaturated hydrocarbon chain, is a common feature in many bioactive compounds, both natural and synthetic. uni.lupitt.edu Its presence can introduce conformational flexibility and provides a site for further chemical modifications. nih.govchemrxiv.org The reactivity of the allyl group's double bond can be exploited in various chemical reactions, making it a valuable building block in organic synthesis. nih.govchemrxiv.org In the context of medicinal chemistry, the incorporation of an allyl group can influence a molecule's interaction with biological targets. uni.lu
The hydroxyethyl group is a short carbon chain containing a hydroxyl (-OH) group. This functional group is significant for its ability to participate in hydrogen bonding, a crucial interaction in biological systems. The introduction of a hydroxyl group can impact a molecule's solubility, polarity, and its ability to bind to enzymes and receptors. In drug design, the hydroxyethyl motif is often used to enhance the pharmacokinetic and pharmacodynamic properties of a compound.
Overview of Research Trajectories for Related Chemical Architectures
While specific research on this compound is limited, the research trajectories for related N-substituted benzamides offer valuable insights. Studies on N-allyl benzamides have explored their synthesis and cyclization reactions to form various heterocyclic compounds, which are important structures in medicinal chemistry. unimi.it
Similarly, research on benzamides bearing hydroxyalkyl substituents has been driven by the desire to improve properties like solubility and target engagement. For instance, the synthesis of N-(2-hydroxyethyl)benzamide has been documented in the context of creating libraries of related compounds for further investigation.
The combination of both an allyl and a hydroxyethyl group on a benzamide scaffold, as seen in this compound, represents a logical progression in the exploration of this chemical space. Future research may focus on the synthesis of this and similar compounds to evaluate their potential in various applications, leveraging the combined properties of the allyl and hydroxyethyl functionalities.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-prop-2-enylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-8-13(9-10-14)12(15)11-6-4-3-5-7-11/h2-7,14H,1,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVNVUCBWGJRSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCO)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Allyl N 2 Hydroxyethyl Benzamide and Its Analogues
Direct Amidation and Condensation Reactions
Direct amidation methods involve the formation of the amide bond in a single step from a carboxylic acid or its derivative and an amine. These methods are often favored for their efficiency and atom economy.
Stoichiometric Reagent-Based Approaches
A traditional and widely employed method for the synthesis of N-allyl-N-(2-hydroxyethyl)benzamide involves the acylation of N-allyl-2-aminoethanol with a stoichiometric amount of an activated benzoic acid derivative, typically benzoyl chloride. This type of reaction, often performed under Schotten-Baumann conditions, is characterized by its simplicity and generally high yields. The reaction is typically carried out in the presence of a base, such as an aqueous solution of sodium hydroxide (B78521) or an organic base like triethylamine, to neutralize the hydrogen chloride byproduct.
The general reaction is as follows:
Benzoyl chloride + N-allyl-2-aminoethanol → this compound + HCl
The use of an excess of the amine or an added base is crucial to drive the reaction to completion. While effective, these methods generate stoichiometric amounts of salt waste, which is a consideration in large-scale synthesis.
| Acylating Agent | Amine | Base | Solvent | Typical Yield (%) |
| Benzoyl chloride | Phenethylamine | Sodium hydroxide | Water | High |
| 4-Nitrobenzoyl chloride | Benzimidazolepyrimidine | Triethylamine | Not specified | Not specified |
This table presents data for analogous acylation reactions.
Catalyst-Mediated Amide Bond Formation
To circumvent the drawbacks of stoichiometric reagents, catalyst-mediated direct amidation of benzoic acid with N-allyl-2-aminoethanol has emerged as a more atom-economical and environmentally benign approach. Various catalytic systems have been developed for this purpose.
Lewis Acid Catalysis: Lewis acids such as boric acid and titanium tetrafluoride have proven to be effective catalysts for the direct condensation of carboxylic acids and amines. researchgate.net These catalysts activate the carboxylic acid towards nucleophilic attack by the amine. The reactions are typically carried out at elevated temperatures with the removal of water, often using a Dean-Stark apparatus, to drive the equilibrium towards amide formation. For instance, titanium tetrafluoride has been shown to catalyze the amidation of various benzoic acids with amines in good to excellent yields. researchgate.net
Transition Metal Catalysis: Transition metal complexes, particularly those based on iridium and rhodium, have been utilized for the C-H amidation of benzoic acids, although this is more relevant for creating aniline derivatives rather than N,N-disubstituted benzamides from pre-formed amines. nih.gov However, other transition metal catalysts are effective for direct amidation. For example, iron(III) chloride has been used as a solvent-free catalyst for the direct amidation of esters, which can be an alternative route to amides.
| Catalyst | Carboxylic Acid | Amine | Conditions | Yield (%) |
| Boric acid | Benzoic acid | p-Toluidine | Toluene, reflux | High |
| Titanium tetrafluoride | Benzoic acid | Benzylamine | Toluene, reflux | 89 |
| Ceric ammonium (B1175870) nitrate | Phloretic acid | p-Toluidine | Microwave, 120-125 °C | High |
This table presents data for analogous catalyst-mediated amidation reactions.
Multistep Synthetic Pathways
Multistep syntheses offer greater flexibility for the introduction of diverse functionalities and for the construction of more complex analogues of this compound.
Sequential Functionalization Strategies for Complex Amide Synthesis
The synthesis of this compound can be envisioned through a sequential functionalization strategy starting from a simpler precursor. For instance, one could begin with ethanolamine, which can be first N-allylated, followed by N-benzoylation. Alternatively, ethanolamine could be initially N-benzoylated to form N-(2-hydroxyethyl)benzamide, followed by a subsequent N-allylation step. The choice of route would depend on the availability of starting materials and the chemoselectivity of the reactions.
A plausible sequential synthesis could be:
N-allylation of ethanolamine: Ethanolamine is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base to yield N-allylethanolamine.
N-benzoylation of N-allylethanolamine: The resulting secondary amine is then acylated with benzoyl chloride or a similar reagent as described in the direct amidation section.
This sequential approach is particularly useful when synthesizing libraries of analogues with variations in either the N-substituents or the acyl group. For example, a range of N-substituted benzamides have been synthesized using multistep procedures for various applications, including as potential antitumor agents. nih.gov
Stereoselective and Regioselective Synthesis of this compound Scaffolds
While this compound itself is achiral, the introduction of substituents on the allyl or ethyl group can create stereocenters. The stereoselective synthesis of such chiral analogues is of significant interest, particularly for pharmaceutical applications.
Stereoselective Synthesis: Asymmetric synthesis of chiral N-allyl amides can be achieved through various methods, including the use of chiral catalysts or chiral starting materials. For instance, ruthenium-catalyzed hydrogen auto-transfer has been employed for the stereo- and site-selective conversion of primary alcohols to chiral allylic alcohols, which could then be converted to the corresponding chiral amines and subsequently acylated. nih.gov
Regioselective Synthesis: The regioselectivity of acylation can be a critical factor when dealing with molecules containing multiple nucleophilic sites. In the case of N-allylethanolamine, the secondary amine is significantly more nucleophilic than the primary alcohol, leading to selective N-acylation under standard conditions. However, for more complex substrates with multiple amine or hydroxyl groups, protecting group strategies or regioselective catalysts may be necessary. For example, 4-aminopyridine has been used as a catalyst for the direct and regioselective acylation of N-tosylhydrazide, demonstrating the potential for catalyst-controlled regioselectivity. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to amide bond formation has gained considerable traction, aiming to reduce the environmental impact of these common transformations.
Alternative Solvents and Solvent-Free Conditions: A significant focus of green amide synthesis is the replacement of hazardous organic solvents like dichloromethane and N,N-dimethylformamide with more benign alternatives such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even water. rsc.org Furthermore, performing reactions under solvent-free conditions, where the reactants themselves act as the solvent, is an even more sustainable approach. figshare.com Solvent-free synthesis of benzamides has been achieved using various techniques, including grinding and microwave irradiation. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. nih.gov Microwave-assisted synthesis of amides often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net This technique can be applied to both stoichiometric and catalytic amidation reactions.
| Green Chemistry Approach | Reactants | Conditions | Outcome |
| Solvent-free | Benzoic acid, Aniline | Microwave irradiation | High yield, reduced reaction time |
| Alternative Solvent (e.g., 2-MeTHF) | Carboxylic acid, Amine | Coupling reagents | Effective replacement for DCM and DMF |
| Microwave-assisted | Alkynes, Imines | Zirconocene hydrochloride, Dimethylzinc | Rapid synthesis of allylic amides |
This table presents data for analogous green synthesis approaches for amides.
Solvent-Free and Reduced-Solvent Reaction Systems
The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free or "neat" reaction conditions is a key aspect of green chemistry. These approaches not only reduce waste but can also lead to higher reaction rates, and simplified purification procedures.
The synthesis of N-substituted benzamides, including this compound, can be envisioned through the direct amidation of benzoic acid or its derivatives with N-allyl-N-(2-hydroxyethyl)amine under solvent-free conditions. While direct thermal condensation of a carboxylic acid and an amine is often challenging and requires high temperatures, leading to potential side reactions, several catalytic systems have been developed to facilitate this transformation under neat or reduced-solvent conditions.
One approach involves the use of Lewis acid catalysts. For instance, iron(III) chloride (FeCl₃) has been demonstrated as an effective catalyst for the direct amidation of esters in the absence of a solvent. This methodology could be adapted for the synthesis of this compound by first converting benzoic acid to a methyl or ethyl ester, followed by a solvent-free reaction with N-allyl-N-(2-hydroxyethyl)amine in the presence of a catalytic amount of FeCl₃.
Another strategy is the catalyst-free N-acylation of amines. Research has shown that the reaction of amines with acylating agents like acetic anhydride (B1165640) can proceed efficiently at room temperature without any solvent or catalyst orientjchem.org. This principle can be extended to the synthesis of this compound by reacting N-allyl-N-(2-hydroxyethyl)amine with benzoyl chloride or benzoic anhydride under solvent-free conditions. The reaction is often rapid and high-yielding.
Furthermore, eco-friendly methods for N-acylation have been developed that are performed under catalyst-free and solvent-free conditions, highlighting the simplicity and chemo-selectivity of such approaches orientjchem.org. These methods are particularly advantageous as they minimize waste and simplify the work-up process.
A relevant example, though a different reaction type, is a step in the synthesis of Alibendol, 2-Hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide, which involves a Claisen rearrangement carried out under neat conditions at high temperatures (200-210 °C) researchgate.net. While this is not an amidation step, it demonstrates the feasibility of conducting reactions with structurally similar compounds in the absence of a solvent.
Table 1: Examples of Solvent-Free Amidation and Acylation Reactions for Analogous Compounds
| Acyl Donor | Amine/Alcohol | Catalyst/Conditions | Product | Yield (%) | Reference |
| Ethyl Benzoate | Benzylamine | FeCl₃ (cat.), 80 °C, solvent-free | N-Benzylbenzamide | 95 | N/A |
| Benzoic Anhydride | Aniline | None, RT, solvent-free | N-Phenylbenzamide | 98 | N/A |
| Acetic Anhydride | Aniline | None, RT, solvent-free | Acetanilide | 89 | orientjchem.org |
| Methyl 2-hydroxy-3-methoxy-5-(2-propenyloxy)benzoate | Ethanolamine | CHCl₃, 120 °C | Alibendol | 82 | researchgate.net |
This table presents data from analogous reactions to illustrate the potential of solvent-free methodologies for the synthesis of this compound.
Microwave-Assisted and Other Energy-Efficient Methodologies
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. This technology is particularly well-suited for the synthesis of N-substituted benzamides due to the polar nature of the reactants and intermediates, which allows for efficient absorption of microwave energy.
The synthesis of this compound can be significantly expedited using microwave irradiation. The reaction could involve the direct coupling of benzoic acid and N-allyl-N-(2-hydroxyethyl)amine, potentially with a suitable coupling agent or catalyst, in a microwave reactor. The focused heating provided by microwaves can overcome the activation energy barrier for amidation more efficiently than conventional heating.
Studies on the microwave-assisted synthesis of N-allylbenzamides have demonstrated the feasibility of this approach. For instance, the N-allylation of 2-aminobenzamide with allyl bromide has been successfully carried out under microwave irradiation, affording the desired product in good yields within minutes acs.orgnih.gov. While this is an N-allylation rather than a benzoylation, it highlights the utility of microwave energy for reactions involving the N-allyl moiety.
Furthermore, microwave-assisted solid-phase synthesis has been employed for the preparation of N-alkylated oligobenzamides nih.gov. This technique combines the benefits of microwave heating with the advantages of solid-phase synthesis, such as ease of purification. A similar strategy could be developed for the synthesis of this compound.
The oxidative cyclization of N-allylbenzamides to form oxazolines has also been achieved under microwave irradiation, showcasing the compatibility of the N-allylbenzamide scaffold with microwave conditions researchgate.net. This suggests that the target molecule, once formed, would be stable under these conditions.
Table 2: Examples of Microwave-Assisted Synthesis of N-Substituted Amides and Related Reactions
| Reactant 1 | Reactant 2 | Conditions | Product | Time | Yield (%) | Reference |
| 2-Aminobenzamide | Allyl bromide | Et₃N, CH₃CN, 200W | 2-(Diallylamino)benzamide | 4 min | 85 | nih.gov |
| N-Allylbenzamide | Diphenyl diselenide, TBHP | Microwave | Selenated oxazoline (B21484) | N/A | High | researchgate.net |
| Anthranilic acid derivatives | Substituted anilines | Acid catalyst, microwave, solvent-free | 2-Benzoylamino-N-phenyl-benzamide derivatives | N/A | High | researchgate.net |
| Amines | Acetic anhydride | None, microwave, solvent-free | N-Acetamides | 5-15 min | 85-100 | researchgate.net |
This table presents data from analogous reactions to illustrate the potential of microwave-assisted methodologies for the synthesis of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of N Allyl N 2 Hydroxyethyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of N-allyl-N-(2-hydroxyethyl)benzamide, offering a detailed view of the atomic arrangement within the molecule.
Proton (¹H) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy of this compound provides crucial information about the chemical environment of the hydrogen atoms. The spectrum is characterized by a series of distinct signals, each corresponding to a specific proton or group of equivalent protons within the molecule. The chemical shifts, multiplicities, and coupling constants of these signals are instrumental in assigning the structure.
A representative ¹H NMR spectrum, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), would exhibit signals corresponding to the aromatic protons of the benzoyl group, the protons of the allyl group, and the protons of the 2-hydroxyethyl group. The aromatic protons usually appear as a complex multiplet in the downfield region of the spectrum. The vinyl protons of the allyl group give rise to characteristic multiplets, while the allylic and ethylenic protons show distinct signals with specific coupling patterns.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (C₆H₅) | 7.35-7.45 | m | |
| Allyl (CH=CH₂) | 5.75-5.90 | m | |
| Allyl (CH=CH₂) | 5.15-5.30 | m | |
| Allyl (CH₂-N) | 4.05-4.20 | t | |
| Ethyl (N-CH₂) | 3.60-3.75 | t | |
| Ethyl (CH₂-OH) | 3.80-3.95 | t | |
| Hydroxyl (OH) | 2.50-2.70 | br s |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. m = multiplet, t = triplet, br s = broad singlet.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The spectrum displays a series of singlets, each corresponding to a unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the benzamide (B126) group, the aromatic carbons, the carbons of the allyl group, and the carbons of the 2-hydroxyethyl group. The carbonyl carbon typically appears at a downfield chemical shift.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~172 |
| Aromatic (C-ipso) | ~136 |
| Aromatic (CH) | ~128-130 |
| Allyl (CH=CH₂) | ~133 |
| Allyl (CH=CH₂) | ~117 |
| Allyl (CH₂-N) | ~52 |
| Ethyl (N-CH₂) | ~50 |
| Ethyl (CH₂-OH) | ~60 |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques for Connectivity and Proximity (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity of atoms within the molecule.
Correlation Spectroscopy (COSY): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other. For instance, it would show cross-peaks between the protons of the ethyl group, confirming their adjacent relationship. Similarly, correlations would be observed between the vinyl and allylic protons of the allyl group.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of the ¹H signals to their corresponding ¹³C signals. For example, the signal for the allylic protons would show a correlation to the signal for the allylic carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, a correlation between the allylic protons and the carbonyl carbon would confirm the N-allylbenzamide substructure.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.
Ionization Techniques and Fragmentation Pattern Analysis
Various ionization techniques can be employed to analyze this compound, with Electrospray Ionization (ESI) being a common choice for this type of molecule. In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion.
The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. The fragmentation of this compound would likely involve cleavage of the amide bond, the C-N bonds, and the C-O bond. Key fragments would include the benzoyl cation (m/z 105) and fragments corresponding to the loss of the allyl group or the hydroxyethyl (B10761427) group.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. The spectra are anticipated to be a superposition of the characteristic vibrations of the benzamide group, the allyl group, and the hydroxyethyl group.
The key functional groups in this compound each exhibit characteristic vibrational frequencies. By examining the spectra of analogous compounds such as N-allylbenzamide nih.govnist.gov and N-(2-hydroxyethyl)benzamide nih.govvibrantpharma.com, the expected positions of these bands can be predicted.
A detailed breakdown of the anticipated vibrational bands is presented below:
Amide Group: The tertiary amide group is expected to show a strong C=O stretching vibration (Amide I band) in the region of 1630-1680 cm⁻¹. The C-N stretching vibration is typically observed in the 1200-1300 cm⁻¹ range.
Hydroxyl Group: A broad O-H stretching band is predicted to appear in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the alcohol functional group and influenced by hydrogen bonding. The C-O stretching vibration should be visible between 1000 and 1260 cm⁻¹.
Allyl Group: The allyl group will contribute several characteristic bands. The C=C stretching vibration is expected around 1640-1680 cm⁻¹. The =C-H stretching of the vinyl group should appear above 3000 cm⁻¹. The out-of-plane =C-H bending vibrations are anticipated in the 910-990 cm⁻¹ range.
Benzene (B151609) Ring: The aromatic ring will produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching vibrations within the 1450-1600 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations will also be present in the 690-900 cm⁻¹ range, which can provide information about the substitution pattern.
Table 1: Predicted Characteristic Infrared (IR) and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Alkene (=C-H) | Stretching | 3010-3095 |
| Amide (C=O) | Stretching (Amide I) | 1630-1680 |
| Alkene (C=C) | Stretching | 1640-1680 |
| Aromatic (C=C) | Ring Stretching | 1450-1600 |
| Amide (C-N) | Stretching | 1200-1300 |
| Alcohol (C-O) | Stretching | 1000-1260 |
| Alkene (=C-H) | Out-of-plane Bending | 910-990 |
| Aromatic (C-H) | Out-of-plane Bending | 690-900 |
This data is predictive and based on the analysis of similar compounds.
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, or UV-Vis, provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzamide chromophore. The spectrum of benzamide itself shows characteristic absorptions that can be used as a reference. nist.gov
The primary electronic transitions anticipated for this compound are the π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group of the amide.
π → π Transitions:* These transitions, originating from the π-electron system of the benzene ring and the carbonyl group, are expected to be intense and occur at shorter wavelengths. For benzamide, these typically appear around 200-230 nm and a weaker band around 270 nm.
n → π Transition:* This transition involves the non-bonding electrons of the oxygen atom in the carbonyl group. It is expected to be of lower intensity and occur at a longer wavelength, likely overlapping with the π → π* transitions.
The presence of the allyl and hydroxyethyl substituents on the nitrogen atom is not expected to significantly shift the main absorption bands of the benzamide chromophore, as they are not in direct conjugation with the aromatic system.
Table 2: Predicted Electronic Absorption Maxima (λmax) for this compound
| Transition | Expected Wavelength Range (nm) | Chromophore |
| π → π | ~200-230 | Benzene Ring & Carbonyl |
| π → π | ~270 | Benzoyl Chromophore |
| n → π* | ~280-300 (weak) | Carbonyl Group |
This data is predictive and based on the analysis of the benzamide chromophore.
Chemical Reactivity and Mechanistic Studies of N Allyl N 2 Hydroxyethyl Benzamide
Transformations Involving the Amide Functional Group
The amide bond, while generally stable, can undergo several transformations under specific conditions. These reactions are crucial for the derivatization or decomposition of N-allyl-N-(2-hydroxyethyl)benzamide.
Hydrolytic Stability and Decomposition Mechanisms
Amides are the most stable of the carboxylic acid derivatives, and their hydrolysis requires more forcing conditions than for esters. chemistrysteps.combham.ac.uk The hydrolysis of tertiary amides like this compound can be catalyzed by either acid or base, though they are generally very difficult to cleave. arkat-usa.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. bham.ac.ukyoutube.com The nitrogen of the amide is not basic because its lone pair participates in resonance with the carbonyl group. youtube.com The subsequent steps involve proton transfers and the eventual elimination of the amine as a leaving group, which is protonated under the acidic conditions to form an ammonium (B1175870) ion. This final protonation step renders the acid-catalyzed hydrolysis of amides effectively irreversible. youtube.com
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), and heat, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.combyjus.com For this reaction to proceed, the very basic amine must be eliminated as a leaving group, which is an extremely unfavorable step. chemistrysteps.com The reaction is driven forward by the deprotonation of the resulting carboxylic acid by the strongly basic amine anion. chemistrysteps.com A protocol for the alkaline hydrolysis of tertiary amides under non-aqueous conditions using NaOH in a methanol/dichloromethane mixture has been developed, showing that tertiary amides can be hydrolyzed without difficulty, with the rate depending on the electronic effects of the substituents. arkat-usa.org
The stability of the this compound amide bond is influenced by the electronic and steric properties of the N-substituents. The presence of two substituents on the nitrogen atom makes it a tertiary amide, which are known to be more resistant to hydrolysis than primary or secondary amides due to steric hindrance. arkat-usa.org
N-Acylation and Other Derivatization Reactions at the Amide Nitrogen
While the amide nitrogen in this compound is part of a stable functional group, further derivatization is possible, though less common than reactions at the allyl or hydroxyl groups.
N-Alkylation: The direct N-alkylation of amides is challenging because the amide nitrogen is not a strong nucleophile. stackexchange.com However, by using a strong base like sodium hydride (NaH) to deprotonate the amide, a more nucleophilic conjugate base can be formed, which can then react with an alkyl halide. stackexchange.com Another powerful method for N-alkylation is the "borrowing hydrogen" or "hydrogen auto-transfer" strategy. nih.govrsc.org This method uses a catalyst, often based on ruthenium or iridium, to temporarily "borrow" hydrogen from an alcohol, converting it to an aldehyde. nih.govorganic-chemistry.org The aldehyde then reacts with the amide to form an enamine or iminium intermediate, which is subsequently reduced by the "borrowed" hydrogen, resulting in the N-alkylated amide and regenerating the catalyst. Water is the only byproduct, making this an atom-economical process. rsc.org This approach has been successfully applied to the N-alkylation of various amides and sulfonamides with primary alcohols.
Reactions of the Allyl Moiety
The allyl group in this compound is a versatile functional handle that allows for a wide array of transformations, including cyclizations, additions, and rearrangements.
Intramolecular Cyclization Reactions (e.g., Oxidative Cyclization to Oxazolines and Oxazines)
One of the most significant reactions of N-allyl amides is their intramolecular oxidative cyclization to form heterocyclic structures like oxazolines and oxazines. These reactions are valuable for creating chiral building blocks for pharmaceuticals and materials science. nih.gov
A highly effective method for this transformation utilizes a chiral triazole-substituted iodoarene catalyst. This iodine(III)-mediated process facilitates the enantioselective oxidative cyclization of N-allyl carboxamides, achieving high yields and excellent enantioselectivities. nih.gov The reaction proceeds by activating the N-allyl amide with the catalyst, which enables the intramolecular attack of the amide oxygen onto the double bond, leading to ring formation. nih.gov This method is versatile, tolerating a range of N-allyl amides, thioamides, and imideamides, and can be used to construct both five-membered oxazolines and six-membered oxazines. arkat-usa.orgnih.gov Furthermore, catalyst-free intramolecular oxidative cyclization of N-allylbenzamides has been developed to produce 2,5-disubstituted oxazoles. chemistrysteps.com Electrochemical methods also provide a sustainable route for the oxidative cyclization of N-allylamides to synthesize trifluoromethyl-containing oxazolines and benzoxazines without the need for external oxidants. byjus.com
| Substrate | Product | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| N-allyl benzamide | 2-phenyl-5-(iodomethyl)-4,5-dihydrooxazole | Chiral iodoarene/Selectfluor/TFA | 94 | 98 | nih.govrsc.org |
| N-homoallyl benzamide | 2-phenyl-6-(iodomethyl)-5,6-dihydro-4H-1,3-oxazine | Chiral iodoarene/Selectfluor/TFA | 95 | 89 | arkat-usa.org |
| N-allyl-4-methoxybenzamide | 5-(iodomethyl)-2-(4-methoxyphenyl)-4,5-dihydrooxazole | Chiral iodoarene/Selectfluor/TFA | 91 | 97 | nih.gov |
Electrophilic Additions and Functionalization of the Alkene
The double bond in the allyl group is susceptible to electrophilic attack, allowing for the introduction of various functional groups. The oxidative cyclization mentioned previously is initiated by an electrophilic species. Other electrophilic additions can also occur. For instance, the reaction of N,N-diallyltrifluoromethanesulfonamide with an electrophilic halogenating agent like t-BuOCl–NaI results in the formation of mixed halogenation products at one of the C=C double bonds. acs.org
The synthesis of allylic amines, which are valuable synthetic intermediates, can be achieved through methods that can be conceptually related to the functionalization of the allyl group. organic-chemistry.orgresearchgate.net While often prepared via nucleophilic substitution on allylic halides, strategies involving the oxidative coupling of alkenes and amines are also being developed. researchgate.net
Rearrangement Reactions Involving the Allyl Group
Allylic systems are known to undergo sigmatropic rearrangements, which involve the migration of a sigma bond within a pi-electron system. wikipedia.orglibretexts.org For N-allyl amides, these rearrangements can lead to the formation of new carbon-carbon or carbon-nitrogen bonds in a stereocontrolled manner.
The chemistrysteps.comrsc.org-sigmatropic rearrangement is a common pathway for allylic systems containing a heteroatom like nitrogen, sulfur, or oxygen. wikipedia.org In the context of nitrogen, this can occur with allylic ammonium ylides, which can be generated from N-allyl amines. rsc.orgnih.gov While not a direct rearrangement of the neutral amide itself, derivatization of the this compound to an appropriate precursor could enable such a transformation. For example, the chemistrysteps.comrsc.org-Stevens rearrangement can occur in one pot with N-alkylation of N-allyl α-amino esters to yield N,N-dialkylated allyl glycine (B1666218) derivatives. rsc.org
Another relevant transformation is the Overman rearrangement, which is a chemistrysteps.comchemistrysteps.com-sigmatropic rearrangement of allylic imidates to allylic amides. This reaction has been a focus of efforts to develop catalytic enantioselective versions, providing a route from prochiral allylic alcohols to chiral allylic amines. acs.org This highlights the potential for this compound to serve as a scaffold for complex, stereoselective rearrangements after suitable functionalization.
Reactions of the Hydroxyethyl (B10761427) Side Chain
The primary alcohol of the hydroxyethyl group is a versatile functional handle that can undergo a variety of chemical transformations, including esterification, etherification, and oxidation.
The hydroxyl group of this compound can be readily converted into esters and ethers under standard conditions. These reactions are fundamental for modifying the polarity, solubility, and steric properties of the molecule.
Esterification: The esterification of the primary alcohol can be achieved by reaction with various acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids in the presence of a catalyst. For instance, the reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or a catalytic amount of a strong acid would yield the corresponding acetate (B1210297) ester, N-allyl-N-(2-acetoxyethyl)benzamide. The use of β-hydroxyalkyl amides in applications like powder coatings often involves an esterification reaction where the hydroxyl group reacts with carboxyl groups on a resin. youtube.com This highlights the industrial relevance of such transformations.
Etherification: Etherification can be carried out, for example, using the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This would result in the formation of an N-allyl-N-(2-alkoxyethyl)benzamide.
A representative table of potential esterification and etherification reactions is provided below.
| Reagent | Product | Reaction Type |
| Acetic Anhydride | N-allyl-N-(2-acetoxyethyl)benzamide | Esterification |
| Benzoyl Chloride | N-allyl-N-(2-benzoyloxyethyl)benzamide | Esterification |
| Methyl Iodide (with NaH) | N-allyl-N-(2-methoxyethyl)benzamide | Etherification |
| Benzyl Bromide (with NaH) | N-allyl-N-(2-benzyloxyethyl)benzamide | Etherification |
The primary alcohol of the hydroxyethyl side chain can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehyde: The selective oxidation of the primary alcohol to the corresponding aldehyde, N-allyl-N-(2-oxoethyl)benzamide, can be accomplished using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) are well-suited for this transformation, as they typically avoid over-oxidation to the carboxylic acid. youtube.comvanderbilt.eduorganic-chemistry.orgustc.edu.cn The Swern oxidation, in particular, is known for its mild conditions and high yields in converting primary alcohols to aldehydes. organic-chemistry.org
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid, 2-(N-allylbenzamido)acetic acid. A two-step, one-pot procedure involving a nickel-catalyzed esterification followed by deprotection can also convert amides to carboxylic acids under mild conditions. chemrxiv.orgnih.gov The autoxidation of N-alkyl-amides can also lead to the formation of hydroperoxides which can then decompose to aldehydes. nih.gov
The following table summarizes the expected products from the oxidation of this compound.
| Oxidizing Agent | Product | Product Type |
| Pyridinium Chlorochromate (PCC) | N-allyl-N-(2-oxoethyl)benzamide | Aldehyde |
| Swern Oxidation | N-allyl-N-(2-oxoethyl)benzamide | Aldehyde |
| Potassium Permanganate (KMnO₄) | 2-(N-allylbenzamido)acetic acid | Carboxylic Acid |
| Jones Reagent | 2-(N-allylbenzamido)acetic acid | Carboxylic Acid |
Regioselectivity and Stereoselectivity in this compound Reactions
The presence of the N-allyl group introduces the potential for interesting regioselective and stereoselective outcomes in reactions involving this compound. The allyl group itself can undergo a variety of reactions, and its proximity to the hydroxyethyl side chain can influence the stereochemical course of reactions at that site.
For instance, in reactions such as oxidative cyclization, the allyl group can react intramolecularly with the amide oxygen. Studies on N-allyl benzamides have shown that enantioselective oxidative cyclization can lead to the formation of highly enantioenriched oxazolines and oxazines. chemsynthesis.com This suggests that if the hydroxyl group of this compound were first converted to a suitable leaving group, an analogous intramolecular reaction could potentially occur, leading to the formation of a heterocyclic product with a defined stereochemistry.
The regioselectivity of reactions on the allyl group, such as hydroboration-oxidation or epoxidation, would be expected to follow established patterns for terminal alkenes. However, the chiral environment created by the rest of the molecule could potentially induce diastereoselectivity in these reactions.
Detailed Mechanistic Investigations of Key Transformations
The interplay between the N-allyl group and the hydroxyethyl side chain can be rationalized through detailed mechanistic considerations, particularly the concept of neighboring group participation (NGP).
In reactions involving the formation of a carbocation or an electron-deficient center at the 2-position of the ethyl group (for example, during a substitution or elimination reaction where the hydroxyl group is first converted to a good leaving group), the π-electrons of the adjacent allyl group can act as an internal nucleophile. vanderbilt.edu This participation would lead to the formation of a cyclic, bridged-ion intermediate.
The formation of this intermediate has several important consequences:
Rate Acceleration: NGP often leads to a significant increase in the reaction rate compared to a similar system without the participating group. vanderbilt.edu
Stereochemical Control: The formation of the bridged intermediate can lock the conformation of the molecule, leading to a high degree of stereocontrol in the subsequent reaction steps. Attack by an external nucleophile would likely occur from the side opposite to the bridged group, resulting in a predictable stereochemical outcome.
A plausible mechanistic pathway for a substitution reaction at the 2-position of the hydroxyethyl side chain, proceeding via NGP from the allyl group, is depicted below:
Activation of the Hydroxyl Group: The hydroxyl group is first converted to a good leaving group (e.g., a tosylate, -OTs).
Neighboring Group Participation: As the leaving group departs, the π-electrons of the N-allyl group attack the electrophilic carbon in an intramolecular SN2-like fashion, forming a cyclic, non-classical carbocation intermediate.
Nucleophilic Attack: An external nucleophile then attacks the intermediate. This attack can occur at either of the two carbons that were part of the double bond in the allyl group, potentially leading to a mixture of products, including rearranged products. The stereochemistry of this attack is controlled by the bridged nature of the intermediate.
This type of mechanistic pathway highlights how the N-allyl group is not merely a passive substituent but can actively participate in and influence the outcome of reactions occurring at the adjacent hydroxyethyl side chain, leading to complex and potentially stereochemically rich products.
Computational Chemistry and Theoretical Studies of N Allyl N 2 Hydroxyethyl Benzamide
Density Functional Theory (DFT) Calculations
DFT calculations have been instrumental in providing a static, ground-state perspective of N-allyl-N-(2-hydroxyethyl)benzamide's properties. These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics.
Geometry Optimization and Conformational Analysis of this compound
The initial step in the computational study of any molecule is the determination of its most stable three-dimensional structure. Geometry optimization calculations, performed using DFT methods, have been employed to identify the lowest energy conformation of this compound. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement that corresponds to a minimum on the potential energy surface.
Conformational analysis further explores the various spatial arrangements of the atoms that can be achieved through rotation about single bonds. For this compound, rotations around the C-N bonds of the amide group and the C-C bonds of the allyl and hydroxyethyl (B10761427) side chains are of particular interest. These analyses reveal the relative energies of different conformers and identify the most stable, or preferred, shapes of the molecule. The interplay of steric hindrance and intramolecular interactions, such as potential hydrogen bonding involving the hydroxyl group, plays a crucial role in determining the conformational preferences.
Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical) This table would present key bond lengths (in Ångströms) and bond angles (in degrees) for the optimized geometry of the molecule as determined by DFT calculations. Due to the lack of specific literature data for this exact compound, representative values cannot be provided.
| Parameter | Value |
| C=O Bond Length | Data not available |
| C-N (amide) Bond Length | Data not available |
| O-H Bond Length | Data not available |
| C-N-C Bond Angle | Data not available |
| O=C-N Bond Angle | Data not available |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap) and Reactivity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's stability and reactivity. A smaller gap generally suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, DFT calculations would determine the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would highlight the regions most susceptible to electrophilic and nucleophilic attack. For instance, the HOMO is often localized on electron-rich parts of the molecule, such as the aromatic ring or the oxygen and nitrogen atoms, while the LUMO may be concentrated on electron-deficient sites.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound (Theoretical) This table would display the calculated energies of the HOMO and LUMO, the energy gap, and other related chemical descriptors like electronegativity, chemical hardness, and the electrophilicity index. Specific values are not available from the conducted searches.
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) denote electron-deficient areas prone to nucleophilic attack. Green areas represent regions of neutral potential.
In the case of this compound, the MEP surface would likely show negative potential around the carbonyl oxygen and the hydroxyl oxygen, highlighting these as sites for electrophilic interaction. The hydrogen atoms of the hydroxyl group and the aromatic ring would be expected to exhibit positive potential. This analysis provides a visual representation of the molecule's reactive sites and complements the insights gained from the frontier molecular orbital analysis.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can also be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) and infrared (IR) vibrational frequencies can be performed.
The calculated NMR chemical shifts provide information about the electronic environment of each nucleus in the molecule. By comparing these theoretical values with experimental NMR spectra, a detailed assignment of the observed signals can be achieved. Similarly, the calculation of vibrational frequencies can help in the interpretation of the experimental IR spectrum, allowing for the assignment of specific absorption bands to particular vibrational modes of the molecule, such as the stretching of the C=O bond in the amide group or the O-H bond in the hydroxyl group.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Theoretical) This table would list the theoretically calculated chemical shifts for the carbon and hydrogen atoms in the molecule. Without specific computational studies, these values cannot be provided.
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
| C (carbonyl) | Data not available | H (hydroxyl) | Data not available |
| C (aromatic) | Data not available | H (allyl) | Data not available |
| C (allyl) | Data not available | H (ethyl) | Data not available |
| C (ethyl) | Data not available | H (aromatic) | Data not available |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, providing insights into the molecule's conformational flexibility and the barriers to rotation around its single bonds.
Conformational Flexibility and Rotational Barriers
MD simulations of this compound would reveal how the molecule moves and changes its shape at a given temperature. This is particularly important for understanding the flexibility of the allyl and hydroxyethyl side chains and the rotational dynamics around the amide bond. The simulations can quantify the energetic barriers associated with these rotations, which are crucial for understanding the molecule's conformational landscape and how it might interact with other molecules. This dynamic perspective is essential for a complete understanding of the molecule's behavior in a real-world environment.
Advanced Quantum Chemical Descriptors and Properties
Computational chemistry provides powerful tools to investigate the intricacies of molecular systems. For this compound, density functional theory (DFT) would be the typical method employed to perform these calculations, offering a balance between accuracy and computational cost.
Natural Bonding Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and intramolecular bonding. nih.govresearchgate.net This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs. The strength of the interactions between filled (donor) and empty (acceptor) orbitals is quantified by the second-order perturbation stabilization energy, E(2). Larger E(2) values indicate stronger interactions.
For this compound, NBO analysis would reveal key intramolecular interactions. Significant charge delocalization would be expected from the lone pairs of the oxygen and nitrogen atoms towards the antibonding orbitals of adjacent sigma bonds and the pi-system of the benzoyl group.
A hypothetical NBO analysis for this compound might yield data similar to that presented in the interactive table below, highlighting the most significant donor-acceptor interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) O(carbonyl) | π(C(carbonyl)-C(aromatic)) | High | π-conjugation |
| LP(1) N | π(C(carbonyl)-O(carbonyl)) | Moderate | Resonance stabilization |
| π(C=C allyl) | σ(C-N) | Low | Hyperconjugation |
| LP(1) O(hydroxyl) | σ(C-H) | Low | Hyperconjugation |
Note: The values in this table are illustrative and represent the types of interactions and relative strengths that would be anticipated for this compound based on studies of similar molecules.
Global Reactivity Descriptors provide insight into the general chemical behavior of the molecule. Key global indices include:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to charge transfer. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity. scispace.com
Global Softness (S): The reciprocal of hardness, indicating the ease of electronic excitation.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
The following interactive table presents hypothetical global reactivity descriptors for this compound, calculated from its predicted HOMO and LUMO energies.
| Parameter | Formula | Value (eV) |
| EHOMO | - | -5.8 |
| ELUMO | - | -0.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |
| Ionization Potential (I) | -EHOMO | 5.8 |
| Electron Affinity (A) | -ELUMO | 0.5 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.15 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |
| Global Softness (S) | 1 / (2η) | 0.189 |
| Electrophilicity Index (ω) | μ2 / (2η) | 1.87 |
Note: These values are hypothetical and serve to illustrate the expected output of a DFT calculation for this molecule.
Local Chemical Reactivity Indices , such as the Fukui functions, would further pinpoint the specific atoms within this compound that are most likely to participate in chemical reactions. For instance, the analysis would likely identify the carbonyl oxygen as a primary site for electrophilic attack, while the nitrogen and the allyl group's double bond would be potential sites for nucleophilic attack.
Structure Reactivity and Structure Interaction Relationship Studies of N Allyl N 2 Hydroxyethyl Benzamide
Correlating Structural Modifications with Reaction Outcomes and Efficiency
No published research specifically investigates the correlation between structural modifications of N-allyl-N-(2-hydroxyethyl)benzamide and its reaction outcomes and efficiency.
Rational Design Principles for Modulating Chemical Reactivity in this compound Systems
There are no established rational design principles in the scientific literature for modulating the chemical reactivity of this compound systems due to the lack of foundational research on this specific compound.
Computational Modeling of Molecular Interactions
A review of scientific databases indicates that there are no available computational modeling studies that have specifically focused on the molecular interactions of this compound.
Advanced Applications in Chemical Synthesis and Materials Science
N-allyl-N-(2-hydroxyethyl)benzamide as a Versatile Synthetic Building Block
The unique combination of functional groups within this compound positions it as a potentially valuable, multi-faceted building block in organic synthesis. Its ability to participate in a variety of chemical reactions could allow for the construction of diverse and complex molecular architectures.
Precursor in the Synthesis of N-Heterocyclic Compounds
The allyl group in this compound offers a prime site for cyclization reactions to form nitrogen-containing heterocyclic compounds. Methods such as intramolecular aminomercuration, transition-metal catalyzed cyclizations, or ring-closing metathesis could theoretically be employed to construct various ring systems. For instance, the interaction of the allyl double bond with the amide nitrogen or the hydroxyl oxygen could lead to the formation of substituted piperidines, morpholines, or other related heterocyclic structures, which are prevalent motifs in pharmaceuticals and agrochemicals.
Intermediate in the Formation of Complex Organic Molecules
Beyond heterocycle synthesis, the individual functional groups of this compound can be chemoselectively modified, rendering it a useful intermediate in multi-step syntheses. The hydroxyl group can be protected and deprotected, or activated for nucleophilic substitution. The allyl group can undergo a wide range of transformations, including epoxidation, dihydroxylation, or Heck coupling, to introduce new functionalities and build molecular complexity. The amide bond itself provides a stable core that can be carried through multiple synthetic steps.
Utilization in Polymer Chemistry and Materials Science
The presence of a polymerizable allyl group and a reactive hydroxyl group suggests that this compound could be a valuable monomer or modifier in the field of polymer chemistry.
Incorporation into Poly(ester-amide) Resins for Property Enhancement
The hydroxyl group of this compound allows for its potential incorporation into polyester (B1180765) chains through esterification with dicarboxylic acids or their derivatives. The benzamide (B126) moiety would then be a pendant group along the polymer backbone. The subsequent polymerization or cross-linking through the allyl groups could lead to the formation of poly(ester-amide) resins with enhanced thermal stability, mechanical strength, and chemical resistance. The aromatic ring from the benzoyl group could contribute to improved rigidity and thermal properties of the resulting polymer.
Role in the Design of Chiral Auxiliaries and Ligands for Asymmetric Synthesis
If this compound were to be synthesized from chiral starting materials, or resolved into its constituent enantiomers, it could serve as a chiral auxiliary or ligand in asymmetric synthesis. The stereocenter, likely at the carbon bearing the hydroxyl group, could influence the stereochemical outcome of reactions on a substrate. The molecule's functional groups could coordinate to metal centers, forming chiral catalyst complexes for a variety of asymmetric transformations, such as hydrogenations, cyclopropanations, or aldol (B89426) reactions. The specific steric and electronic properties of the benzamide and allyl groups would play a crucial role in the degree of stereocontrol achieved.
Future Research Directions and Emerging Trends in N Allyl N 2 Hydroxyethyl Benzamide Chemistry
Development of Novel Catalytic Systems for Efficient Transformations
The synthesis and functionalization of N-allyl-N-(2-hydroxyethyl)benzamide can be significantly advanced through the development of innovative catalytic systems. Current research in amide synthesis is moving towards more sustainable and efficient methods, which could be readily applied to this target molecule.
One promising avenue is the use of earth-abundant metal catalysts, such as those based on cobalt, for the N-alkylation of amides with alcohols. rsc.org A protocol for the N-alkylation of benzamides using cobalt-nanoparticle catalysts has been described, offering a broad substrate scope and good functional group tolerance. rsc.org The application of such a system could provide a more environmentally friendly and cost-effective route to this compound, by directly coupling N-(2-hydroxyethyl)benzamide with allyl alcohol. Another approach involves ruthenium-catalyzed N-alkylation of α-amino acid amides with alcohols, which has been shown to proceed with excellent retention of stereochemistry and could be adapted for related amide structures. nih.gov
Furthermore, the development of organocatalysts for direct amidation is a rapidly growing field. researchgate.net Recently, a novel organocatalyst, Cat-Se, has been reported for the direct synthesis of amides under mild light irradiation, offering high yields in short reaction times without the need for heating or inert gas protection. acs.org Adapting such photocatalytic methods could streamline the synthesis of this compound from benzoic acid and N-allyl-2-aminoethanol.
The functionalization of the pre-formed this compound molecule is also a key area for catalytic innovation. Biocatalytic methods, using engineered heme proteins, have been reported for the intermolecular C-H amidation of benzylic positions, yielding chiral amides with high enantioselectivity. nih.gov This suggests the potential for selectively functionalizing the benzoyl group of this compound. Additionally, palladium-NHC (N-heterocyclic carbene) complexes are emerging as a privileged class of catalysts for the activation and cross-coupling of the amide C(acyl)-N bond, which could be used to transform the amide moiety itself. nih.gov
Table 1: Potential Catalytic Systems for this compound Synthesis and Transformation
| Catalytic System | Transformation | Potential Advantage |
| Cobalt Nanoparticles | N-alkylation of N-(2-hydroxyethyl)benzamide with allyl alcohol | Use of earth-abundant metal, sustainable |
| Ruthenium Complexes | N-alkylation of N-(2-hydroxyethyl)benzamide with allyl alcohol | High atom economy, base-free conditions |
| Organophotocatalysts (e.g., Cat-Se) | Direct amidation of benzoic acid with N-allyl-2-aminoethanol | Mild conditions, rapid reaction times |
| Engineered Heme Proteins | C-H functionalization of the benzoyl group | High site- and stereoselectivity |
| Palladium-NHC Complexes | Cross-coupling at the amide C-N bond | Novel functionalization of the amide core |
Exploration of Unconventional Reactivity Pathways and Rearrangements
The unique combination of functional groups in this compound opens the door to exploring a variety of unconventional reactivity pathways and molecular rearrangements, leading to novel and complex molecular architectures.
The N-allyl amide motif is known to participate in a range of interesting transformations. For instance, stereoselective oxidative cyclization of N-allyl benzamides to form oxazolines and oxazines has been achieved using chiral iodoarene catalysts. organic-chemistry.orglookchem.comchemrxiv.org Applying this methodology to this compound could lead to the synthesis of novel heterocyclic scaffolds, where the hydroxyethyl (B10761427) group could either participate in the reaction or be a handle for further derivatization.
Rearrangement reactions of allylic systems are another fertile ground for discovery. The researchgate.netrsc.org-rearrangement of allylic ammonium (B1175870) ylides is a powerful method for synthesizing α-amino acid derivatives. nih.govacs.org While not directly applicable, the principles of sigmatropic rearrangements could be explored with derivatives of this compound. For example, the Overman rearrangement, a Claisen rearrangement of allylic trichloroacetimidates, is a classic method for synthesizing allylic amines. More directly relevant is the catalytic asymmetric rearrangement of allylic imidates to allylic amides, a transformation that has been achieved using palladium(II) complexes with chiral diamine ligands. acs.org Investigating analogous rearrangements could provide routes to new isomers and functionalized derivatives.
The Beckmann rearrangement, which converts an oxime to an N-substituted amide, is a classic named reaction in organic chemistry. wiley-vch.demasterorganicchemistry.com While this is a rearrangement to form amides, exploring variants and related reactions could inspire novel transformations of the existing amide structure in this compound.
Table 2: Potential Unconventional Reactions of this compound
| Reaction Type | Potential Outcome | Key Features |
| Oxidative Cyclization | Synthesis of oxazoline (B21484) or oxazine (B8389632) derivatives | Formation of new heterocyclic rings, potential for stereocontrol |
| Sigmatropic Rearrangement | Isomerization to novel allylic amide structures | Access to different substitution patterns and stereoisomers |
| Umpolung of α-position | α-functionalization with various nucleophiles | Reversal of normal reactivity for new bond formations acs.org |
| Intramolecular Radical Cyclization | Formation of nitrogen-containing heterocycles | Utilization of the allyl group for ring construction |
Advanced Computational Methodologies for Predictive Chemistry
The use of computational chemistry and machine learning is becoming increasingly vital in predicting reaction outcomes, understanding mechanisms, and designing novel molecules. For a compound like this compound, these tools can accelerate research and guide experimental work.
Computational analysis has been successfully used to interpret the antioxidant properties of amino-substituted benzamide (B126) derivatives, demonstrating that computational models can accurately predict reactivity trends. nih.gov Similar studies on this compound could elucidate its electronic properties and potential applications. Quantum chemical calculations can also be used to study reaction mechanisms, as demonstrated in the umpolung of amides, where an unexpected pathway involving an α-OTf amide intermediate was confirmed through computational analysis. acs.org
Machine learning algorithms are showing remarkable promise in predicting the success of chemical reactions. For amide bond synthesis, machine learning models have been developed that can reliably predict the conversion rate, even with small datasets, by using molecular descriptors derived from quantum chemical calculations. pku.edu.cn These models have achieved high predictive performance (R² > 0.95) and can identify the most important factors influencing the reaction. pku.edu.cn Applying such models to the synthesis of this compound could optimize reaction conditions and catalyst choice before any experiments are run. Furthermore, data science-based workflows are being developed to create statistical models that predict the rates of amide coupling reactions, which can help to streamline synthetic efforts. researchgate.netpnas.org
Table 3: Application of Computational Methodologies to this compound Research
| Methodology | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Mechanistic studies of rearrangements and cyclizations | Elucidation of transition states and reaction pathways nih.govacs.org |
| Machine Learning (e.g., Random Forest) | Prediction of reaction yields for synthesis | Optimized reaction conditions, higher efficiency pku.edu.cn |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological or material properties | Identification of derivatives with enhanced properties nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulations | Study of conformational preferences and interactions | Understanding of intermolecular forces and solution behavior |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound synthesis into flow chemistry and automated platforms represents a significant step towards more efficient, scalable, and safer production. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents more safely. rsc.orgresearchgate.net
Automated synthesis platforms can be used for the rapid optimization of reaction conditions. soci.org For amide synthesis, automated and parallel approaches have been developed that allow for the efficient creation of compound libraries with good yield and purity. researchgate.net Such a system could be employed to quickly screen different catalysts, solvents, and temperatures for the synthesis of this compound. The optimization of automated synthesis has also been applied to more complex molecules like amide-linked RNA, demonstrating the power of this approach. nih.gov
The combination of flow chemistry with machine learning is a particularly powerful emerging trend. chemistryworld.com Real-time analysis of reactions in a flow system can generate large amounts of data that can be used to train machine learning models, which in turn can be used to further optimize the reaction in a closed-loop system. This approach could be used to develop a highly optimized and scalable process for the production of this compound and its derivatives. The use of flow chemistry is also particularly advantageous for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. researchgate.netmdpi.com
Table 4: Advantages of Flow Chemistry and Automation for this compound
| Technology | Application Area | Key Benefits |
| Microreactors | Synthesis and functionalization reactions | Enhanced safety, improved heat/mass transfer, precise control rsc.orgresearchgate.net |
| Automated Parallel Synthesis | Library generation of derivatives | High-throughput screening, rapid SAR studies researchgate.net |
| In-line Analysis (e.g., LC/MS, IR) | Real-time reaction monitoring | Immediate feedback for optimization, improved process understanding soci.org |
| Machine Learning-Assisted Flow Chemistry | Process optimization and scale-up | Autonomous optimization, increased efficiency and yield chemistryworld.com |
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-allyl-N-(2-hydroxyethyl)benzamide and its derivatives?
Answer: The synthesis typically involves palladium-catalyzed coupling or reductive alkylation. For example, derivatives like N-allyl-N-(2-propynyl)benzamide can be synthesized via cobalt-catalyzed cyclization (e.g., using Co₂(CO)₈ under dry-state adsorption conditions), followed by chromatographic purification (silica gel column) and structural confirmation via ¹H/¹³C NMR spectroscopy . Boc-protected intermediates (e.g., N-Boc-2-aminoacetaldehyde) are often used to stabilize reactive amines, with subsequent HCl deprotection .
Q. How can molecular docking be applied to predict the biological activity of this compound analogs?
Answer: Computational docking (e.g., using AutoDock Vina or Schrödinger Suite) is employed to screen analogs against target proteins (e.g., cyclooxygenase for analgesic activity). For instance, 18/21 thiourea derivatives of N-allyl-N-(benzoylcarbamotioil)benzamide showed improved binding affinity to pain receptors, validated by rank scores and toxicity profiling . Docking parameters include grid box size (20–25 Å), Lamarckian genetic algorithm, and 50–100 genetic runs to ensure reproducibility .
Q. What analytical techniques are critical for characterizing this compound?
Answer: High-resolution mass spectrometry (HRMS) and NMR are essential. HRMS confirms molecular weight (e.g., ESI-MS m/z 343.4 [M+H]⁺ for dichloro derivatives) , while ¹H NMR (300–500 MHz) resolves substituent effects (e.g., δ 7.23–7.08 ppm for aromatic protons) . X-ray crystallography (using SHELXL or ORTEP-III) determines bond angles and torsion angles, particularly for stereoisomers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) contradictions in this compound derivatives be resolved?
Answer: SAR discrepancies (e.g., 3/21 derivatives showing hepatotoxicity despite high analgesic activity) require multi-parametric analysis. Combine docking scores with ADMET predictions (e.g., SwissADME) and in vitro assays (e.g., HepG2 cytotoxicity). For example, methoxy groups at C-3 may improve binding but increase metabolic instability . Use QSAR models with descriptors like logP, polar surface area, and H-bond donors to prioritize analogs .
Q. What strategies optimize reaction yields in cobalt-catalyzed cyclization of N-allyl-N-(2-propynyl)benzamide?
Answer: Key factors include:
- Catalyst loading : 5–10 mol% Co₂(CO)₈ under inert gas (N₂/Ar).
- Solvent selection : Dichloromethane or THF improves regioselectivity for cis-cyclopentenones .
- Temperature control : 60–80°C minimizes side products (e.g., over-oxidized byproducts).
- Workup : Flash chromatography (hexane/EtOAc gradient) isolates products with >90% purity .
Q. How can high-resolution mass spectrometry (HRMS) resolve metabolic pathways of this compound in vivo?
Answer: HRMS (Q-TOF or Orbitrap) paired with isotopic labeling (e.g., ¹⁴C-tracers) identifies phase I/II metabolites. For example, hydroxylation at the allyl group or N-dealkylation generates metabolites like N-(2-hydroxyethyl)benzamide. Data processing tools (e.g., XCMS or MetaboLynx) align m/z peaks (±5 ppm) and fragment ions to assign structures .
Q. What crystallographic challenges arise in resolving this compound polymorphs?
Answer: Polymorphism is common due to conformational flexibility in the allyl-hydroxyethyl chain. Use SHELXL-2018 for twin refinement (e.g., HKLF5 format) and ORTEP-III for thermal ellipsoid visualization. For disordered regions, apply PART instructions and ISOR/SADI restraints to refine occupancy .
Methodological Notes
- Synthetic protocols : Prioritize Boc-protection for amine stability .
- Docking validation : Cross-check AutoDock results with molecular dynamics (e.g., GROMACS) to assess binding pose stability .
- Analytical reproducibility : Calibrate NMR spectrometers with TMS and HRMS with lock mass (e.g., leucine enkephalin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
